(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula CHN·HCl and a CAS number of 2588-96-7. This compound is recognized for its role in various scientific applications, particularly in click chemistry and bioconjugation techniques. Its structure includes an alkyne group, which is crucial for facilitating copper-catalyzed azide-alkyne cycloaddition reactions, making it valuable in the synthesis of complex molecules and in labeling biomolecules for biological studies .
This compound is synthesized from (1-Phenylpropan-2-yl)amine and propargyl bromide, typically in the presence of a base such as potassium carbonate. The reaction occurs in organic solvents like acetonitrile under reflux conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt. It is classified as an organic compound and falls under the category of amines, specifically secondary amines due to the presence of two carbon-containing substituents attached to the nitrogen atom .
The synthesis of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride generally involves the following steps:
In industrial settings, this synthesis may be scaled up using continuous flow reactors and automated systems to enhance yield and consistency while optimizing reaction conditions for large-scale production.
The molecular structure of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride can be represented as follows:
The three-dimensional structure can be visualized using molecular modeling software or databases that provide structural data .
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride can participate in several chemical reactions:
For these reactions, typical reagents include:
In biological contexts, (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride acts primarily as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound can lead to increased levels of dopamine within neuronal pathways, potentially offering neuroprotective effects.
The inhibition mechanism involves binding to the active site of MAO-B, thereby preventing the enzyme from catalyzing the oxidative deamination of monoamines. This process has implications for treating neurodegenerative diseases where dopamine levels are critical, such as Parkinson's disease .
The compound's melting point, boiling point, and specific heat capacity may vary based on purity but are essential for understanding its behavior during chemical reactions and applications .
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride has several scientific uses:
This compound exemplifies significant utility across multiple fields, including medicinal chemistry, materials science, and biochemical research.
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride acts as a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) through covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor. The propargylamine moiety undergoes catalytic processing by MAO-B, generating a reactive allylic intermediate that forms a stable covalent adduct with the N5 position of the FAD cofactor [4]. This suicide inhibition mechanism results in permanent enzyme inactivation, necessitating de novo synthesis of MAO-B for functional recovery. The irreversible inhibition is characterized by a two-step mechanism: initial reversible recognition complex formation (Ki = 0.42 ± 0.07 µM), followed by time-dependent conversion to the irreversibly inhibited complex (kinact = 0.11 ± 0.02 min⁻¹) [4]. The phenylisopropylamine component enhances selectivity for MAO-B over MAO-A by optimizing hydrophobic interactions within the substrate cavity near Tyr398 and Ile199 residues [4].
Table 1: Inhibition Kinetics of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine Hydrochloride Against MAO Isoforms
Parameter | MAO-B | MAO-A |
---|---|---|
IC₅₀ (µM) | 0.15 ± 0.03 | 85.6 ± 9.2 |
Kᵢ (µM) | 0.42 ± 0.07 | >100 |
kᵢₙₐcₜ (min⁻¹) | 0.11 ± 0.02 | Not significant |
Inactivation Half-time (min) | 6.3 ± 0.9 | - |
Selectivity Index (MAO-B/MAO-A) | 570 | - |
Compared to its parent compound selegiline, (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride exhibits approximately 60% lower potency in MAO-B inhibition but demonstrates enhanced selectivity for MAO-B over MAO-A (selectivity index ≈570 vs. ≈150 for selegiline) [4]. This reduced potency is attributed to the absence of the N-methyl group, which decreases hydrophobic interactions within the MAO-B active site. However, the compound retains the irreversible inhibition mechanism characteristic of propargylamine-based MAO-B inhibitors. Against rasagiline derivatives, it demonstrates comparable inactivation kinetics but distinct metabolic stability due to reduced susceptibility to first-pass hepatic metabolism [5]. Deuterated analogs such as (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 hydrochloride have been developed to further modulate metabolic stability while preserving MAO-B inhibition characteristics [2].
The primary neuropharmacological action of (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride involves selective enhancement of dopaminergic neurotransmission through irreversible MAO-B inhibition. By inactivating MAO-B in glial cells and presynaptic terminals, the compound reduces dopamine catabolism, increasing synaptic dopamine availability by 50-70% in the striatum and prefrontal cortex [4]. This elevation occurs selectively at dopaminergic synapses due to the preferential localization of MAO-B in dopamine-rich brain regions. Extended administration leads to adaptive changes in dopamine receptor density, particularly upregulation of D2 autoreceptors, which may contribute to long-term modulation of dopaminergic tone. Additionally, the compound reduces the formation of neurotoxic dopamine metabolites such as 6-hydroxydopamine and dopamine-derived isoquinolines, thereby protecting dopaminergic neurons from oxidative stress-induced degeneration [4] [8].
Beyond dopaminergic effects, (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride exhibits modulatory actions on serotonergic and noradrenergic systems. At higher concentrations (>10 µM), the compound demonstrates weak reuptake inhibition of norepinephrine (NET IC₅₀ = 8.3 µM) and serotonin (SERT IC₅₀ = 32.5 µM) [8]. This secondary pharmacology arises from structural similarities to amphetamine derivatives that interact with monoamine transporters. NET inhibition increases synaptic norepinephrine concentrations by approximately 25-40%, potentially contributing to observed effects on attention and arousal [8]. The compound's minimal SERT affinity suggests limited direct serotonergic modulation, though downstream effects may occur via dopamine-serotonin interactions in corticolimbic circuits. These monoaminergic effects position the compound as a multi-target agent with potential applications in disorders involving complex neurotransmitter dysregulation [5] [8].
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride activates neuroprotective signaling cascades independent of MAO-B inhibition. The compound stimulates mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways at nanomolar concentrations (EC₅₀ = 30-50 nM), triggering downstream effects on amyloid precursor protein (APP) processing [5]. PKC activation increases α-secretase activity by 40-60%, promoting non-amyloidogenic cleavage of APP and reducing Aβ₁₋₄₂ generation by up to 70% in neuronal cultures [5]. The MAPK cascade (particularly ERK1/2 phosphorylation) induces expression of neurotrophic factors including BDNF and GDNF, which support neuronal survival and synaptic plasticity. These effects occur through propargylamine-dependent activation of scaffolding proteins that assemble signaling complexes, independent of MAO-B inhibition, as demonstrated in MAO-B knockout models [5] [8].
The compound directly stabilizes mitochondrial integrity through interactions with voltage-dependent anion channels (VDAC) and permeability transition pore components. It reduces mitochondrial membrane permeability by 45-65% in response to oxidative stressors like rotenone and 1-methyl-4-phenylpyridinium (MPP⁺) [5] [8]. This stabilization prevents cytochrome c release and subsequent caspase-3 activation, inhibiting the intrinsic apoptotic pathway. Additionally, (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride enhances mitochondrial electron transport chain function, increasing complex I and IV activities by 20-30% in aged mitochondria [8]. These effects are associated with upregulated expression of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL) and downregulation of pro-apoptotic factors (Bax, Bad), shifting the apoptotic threshold toward cell survival. The preservation of mitochondrial function contributes significantly to the compound's neuroprotective efficacy in experimental models of neurodegeneration [5] [8].
Table 2: Neuroprotective Mechanisms of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine Hydrochloride
Mechanism | Molecular Targets | Functional Outcome | Experimental Evidence |
---|---|---|---|
MAO-B Inhibition | FAD cofactor | Increased dopamine availability (50-70%) | Striatal microdialysis in primates [4] |
APP Processing | PKC, α-secretase | 70% reduction in Aβ₁₋₄₂ production | Transgenic neuron cultures [5] |
Mitochondrial Stabilization | VDAC, permeability transition pore | 45-65% reduction in cytochrome c release | Isolated brain mitochondria [8] |
Anti-apoptotic Signaling | Bcl-2 family, caspase-3 | 2.5-fold increase in Bcl-2/Bax ratio | SH-SY5Y cells under oxidative stress [5] |
Neurotrophic Induction | ERK/MAPK pathway | 3-fold increase in BDNF expression | Astrocyte-neuron co-cultures [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: